3-Ethyl 6-methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and β-ketoesters under acidic or basic conditions. The reaction often requires a catalyst such as piperidine or acetic acid to facilitate the formation of the hexahydroquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acids, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
3-Ethyl 6-methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl 6-methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Methyl 4-[[3-(3-[[6-(benzyloxy)-3-ethyl-4’-fluoro[1,1’-biphenyl]-4-yl]oxy]propoxy)phenyl]sulfinyl]benzoate
- Ethyl 3-(4-[[6-(benzyloxy)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl]methoxy]phenyl)-2-sulfanylpropanoate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the benzyloxy and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. These structural elements can make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C30H33NO7 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C30H33NO7/c1-6-37-30(34)25-18(3)31-21-14-17(2)24(29(33)36-5)28(32)27(21)26(25)20-12-13-22(23(15-20)35-4)38-16-19-10-8-7-9-11-19/h7-13,15,17,24,26,31H,6,14,16H2,1-5H3 |
InChI Key |
FMAAISCTKGNZTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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